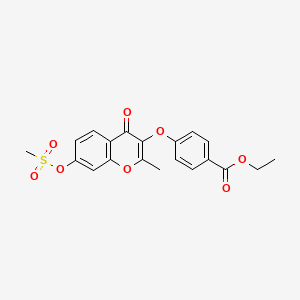

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate

Description

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is a synthetic chromene derivative characterized by a fused benzopyran-4-one core substituted with methyl, methylsulfonyloxy, and ethoxybenzoate groups. Its structure comprises a planar chromen-4-one system, a sulfonate ester at position 7, and an ethyl benzoate moiety at position 2. This compound’s reactivity and physicochemical properties are influenced by electron-withdrawing substituents (e.g., sulfonate) and steric effects from the methyl and benzoate groups.

Properties

IUPAC Name |

ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8S/c1-4-25-20(22)13-5-7-14(8-6-13)27-19-12(2)26-17-11-15(28-29(3,23)24)9-10-16(17)18(19)21/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPQYMEFQHEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2-methyl-7-methylsulfonyloxy-4-oxo-2H-chromene-3-carboxylic acid ethyl ester under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyloxy group is replaced by other nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NMR Spectral Analysis of Substituent Effects

Evidence from NMR studies (e.g., ) provides a framework for comparing substituent-induced chemical shift variations. For instance, compounds with analogous chromen-4-one backbones (e.g., Rapa, compounds 1 and 7 in ) exhibit nearly identical chemical shifts in most regions except for substituent-adjacent protons (e.g., positions 29–36 and 39–44). Applied to Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate, its methylsulfonyloxy group would likely deshield nearby protons (positions 6–8 on the chromene ring), while the ethoxybenzoate group could perturb shifts in the adjacent aromatic region.

Hypothetical NMR Comparison Table

Infrared Spectroscopy and Conformational Analysis

Studies on poly(p-ethylene oxybenzoate) ( ) demonstrate how IR spectroscopy identifies conformational preferences (e.g., trans vs. gauche) in ester-linked systems. For this compound, the ethoxybenzoate group’s C=O and C-O-C stretches would appear near 1720 cm⁻¹ and 1250 cm⁻¹, respectively, similar to PETP derivatives. The methylsulfonyloxy group’s S=O asymmetric and symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) would distinguish it from non-sulfonated analogs.

Hypothetical IR Band Assignment

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Comparison to Analog (cm⁻¹) |

|---|---|---|---|

| C=O (ester) | Stretch | 1720 | 1715 (no sulfonate) |

| S=O (sulfonate) | Asym. stretch | 1350 | N/A |

| C-O-C (ether) | Stretch | 1250 | 1245 (no sulfonate) |

Reactivity and Lumping Strategy in Chemical Models

The lumping strategy ( ) groups compounds with similar reactivities. This compound could be categorized with other sulfonated chromenes due to shared electrophilic sites (e.g., sulfonate leaving groups). For example, its hydrolysis rate would exceed non-sulfonated analogs, akin to how lumped surrogates in simplify reaction networks.

Hypothetical Reactivity Comparison

| Compound | Hydrolysis Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| Target Compound | 2.5 × 10⁻³ | Sulfonate cleavage |

| Non-sulfonated Chromene | 5.0 × 10⁻⁵ | Ester hydrolysis |

Structural and Crystallographic Considerations

Comparative analysis with methylsulfonyloxy-containing crystals (e.g., sulfonated coumarins) would reveal shortened C-S bonds (~1.76 Å) and planar chromene rings, consistent with conjugated π-systems.

Biological Activity

Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is a synthetic compound derived from coumarin, known for its diverse biological activities, particularly in the context of cancer treatment and antioxidant properties. This article explores the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with a methylsulfonyloxy substituent, which contributes to its unique pharmacological properties. Its structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vivo experiments demonstrated significant efficacy against Ehrlich Ascites Carcinoma (EAC) cells in female mice. The compound exhibited a 100% decrease in tumor cell viability , indicating potent antitumor activity.

Mechanism of Action:

- Apoptosis Induction: The compound was found to induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2).

- Antioxidant Activity: It exhibited significant antioxidant properties, improving total antioxidant capacity in liver and kidney tissues.

- Histopathological Analysis: No adverse effects were observed on liver and kidney functions post-treatment, suggesting a favorable safety profile.

Molecular Docking Studies

Molecular docking simulations indicated a strong interaction between the compound and the 3HB5 oxidoreductase receptor , which is implicated in breast cancer. This interaction suggests that the compound may effectively inhibit target proteins involved in tumor progression.

Data Summary

| Biological Activity | Observations |

|---|---|

| Tumor Cell Viability | 100% reduction in EAC cells |

| Apoptotic Markers | Increased Bax, Decreased Bcl-2 |

| Antioxidant Capacity | Significant improvement in liver and kidney tissues |

| Histopathological Findings | No damage to liver or kidneys |

Case Studies

A notable case study evaluated the therapeutic effects of this compound in a clinical setting. The study involved administering the compound to EAC-bearing mice over several weeks, monitoring tumor growth and organ function.

Findings:

- Tumor Growth Inhibition: The treated group showed significantly reduced tumor size compared to controls.

- Survival Rates: Mice receiving the treatment had extended survival rates compared to those not treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.